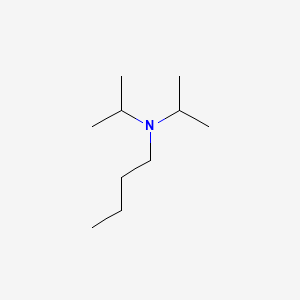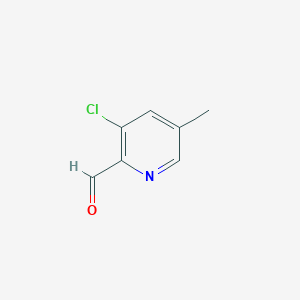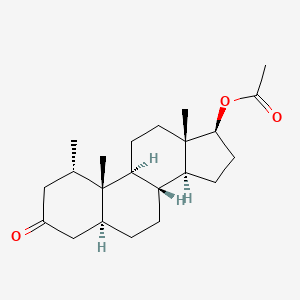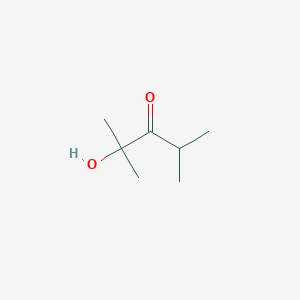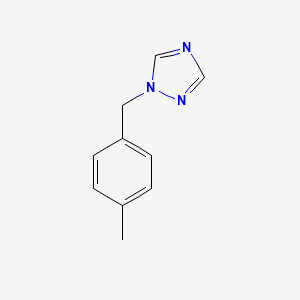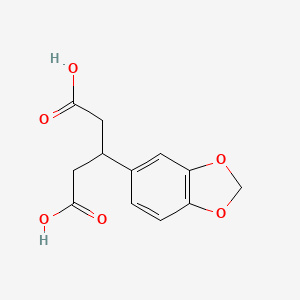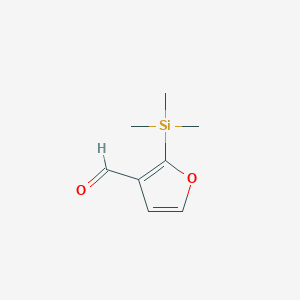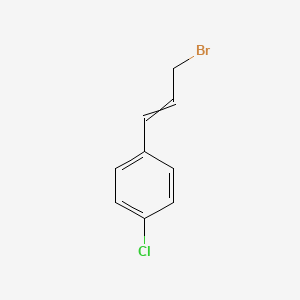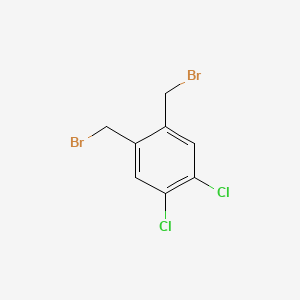
1,2-Bis(bromomethyl)-4,5-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,2-Bis(bromomethyl)benzene” is a chemical compound with the formula C8H8Br2. It is also known by other names such as o-Xylene, α,α’-dibromo-; α,α’-Dibromo-o-xylene; α,α’-Dibromo-o-xylol; o-Bis (bromomethyl)benzene; o-Xylylene dibromide .
Synthesis Analysis
The synthesis of bromomethylated aromatics like “1,2-Bis(bromomethyl)benzene” is not as well documented as that of chloromethylated aromatics. Bromomethyl-substituted benzenes can be obtained by side-chain bromination of aromatic -CH3 groups with Br2 or NBS .Molecular Structure Analysis
The molecular structure of “1,2-Bis(bromomethyl)benzene” consists of a benzene ring with two bromomethyl groups attached to it .Chemical Reactions Analysis
Bromomethyl-substituted benzene derivatives are often superior to the corresponding chloromethyl compounds in organic transformations .properties
CAS RN |
21903-56-0 |
|---|---|
Product Name |
1,2-Bis(bromomethyl)-4,5-dichlorobenzene |
Molecular Formula |
C8H6Br2Cl2 |
Molecular Weight |
332.84 g/mol |
IUPAC Name |
1,2-bis(bromomethyl)-4,5-dichlorobenzene |
InChI |
InChI=1S/C8H6Br2Cl2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,3-4H2 |
InChI Key |
DZOBDJOLNPRDRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-7-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B8729960.png)
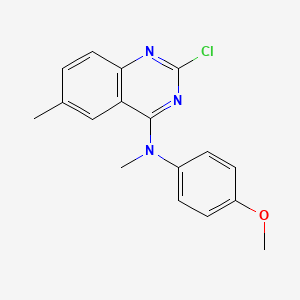
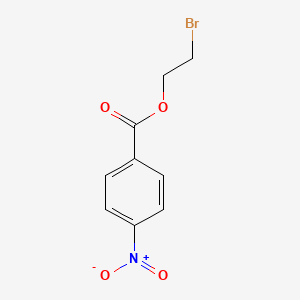
![6-Ethyl-2-methylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B8729984.png)
